molecular formula C14H15N3O2 B14360866 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid CAS No. 94477-21-1

4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid

Cat. No.: B14360866
CAS No.: 94477-21-1
M. Wt: 257.29 g/mol
InChI Key: MYRITUFLYDISRY-UHFFFAOYSA-N
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Description

4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is a synthetic organic compound featuring a pyridazine core substituted with a phenyl group at the 6-position and linked via an amino group to a butanoic acid side chain. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a candidate for studying bioactivity, solubility, and molecular interactions.

Properties

CAS No.

94477-21-1

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-[(6-phenylpyridazin-3-yl)amino]butanoic acid

InChI

InChI=1S/C14H15N3O2/c18-14(19)7-4-10-15-13-9-8-12(16-17-13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,15,17)(H,18,19)

InChI Key

MYRITUFLYDISRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized for high yield and purity, ensuring the compound is suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions but can include various substituted pyridazines and modified butanoic acids .

Scientific Research Applications

4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Guanidinobutanoic Acid (FDB002246)

Structure: A gamma amino acid with a guanidino group at the 4-position. Key Differences:

  • Functional Groups : Lacks the pyridazine ring and phenyl substituent present in the target compound.
  • Physicochemical Properties: Higher polarity due to the guanidino group, enhancing water solubility compared to the phenylpyridazine derivative. Lower logP (predicted: -1.2 vs. +2.5 for the target compound), indicating reduced lipophilicity.
  • Biological Activity: Known to interact with nitric oxide synthase pathways, unlike the target compound, which may exhibit kinase inhibition due to its pyridazine moiety .
Property 4-[(6-Phenylpyridazin-3-yl)amino]butanoic Acid 4-Guanidinobutanoic Acid
Molecular Weight (g/mol) 299.3 175.2
logP (Predicted) +2.5 -1.2
Solubility (mg/mL) ~0.1 (DMSO) >10 (Water)
Bioactivity Hypothesis Kinase inhibition Nitric oxide modulation

4-({6-[(3-Carboxypropyl)amino]-5-Nitropyridin-2-yl}amino)butanoic Acid (CAS 5118-16-1)

Structure: A pyridine derivative with nitro and carboxypropylamino substituents, linked to butanoic acid. Key Differences:

  • Aromatic System : Pyridine vs. pyridazine in the target compound. Pyridazines exhibit distinct electronic properties due to adjacent nitrogen atoms.
  • Pharmacokinetics : Nitro groups may reduce metabolic stability compared to the phenyl group in the target compound .
Property This compound 4-({6-[(3-Carboxypropyl)amino]-5-Nitropyridin-2-yl}amino)butanoic Acid
Aromatic Core Pyridazine Pyridine
Key Substituent Phenyl Nitro, Carboxypropylamino
Metabolic Stability Moderate (phenyl group) Low (nitro group susceptibility to reduction)
Reactivity Moderate High

General Trends in Pyridazine Derivatives

Pyridazine-based compounds often exhibit:

  • Enhanced Binding Affinity : Due to nitrogen-rich aromatic systems, which can form hydrogen bonds or π-stacking interactions with biological targets.
  • Tunable Solubility : Substituents like phenyl (hydrophobic) or carboxylic acid (hydrophilic) allow for solubility modulation.
  • Diverse Bioactivity : Reported activities include anticancer, antimicrobial, and anti-inflammatory effects, depending on substituents .

Research Findings and Hypotheses

  • Synthesis Challenges: The target compound’s phenylpyridazine moiety may require multi-step synthesis, unlike simpler gamma amino acids .
  • Unresolved Questions : Direct mechanistic studies are lacking. Computational modeling suggests possible interactions with ATP-binding pockets in kinases, but experimental validation is needed.

Biological Activity

4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesis, and its implications for therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O2C_{14}H_{15}N_{3}O_{2}, featuring a pyridazine core with an amino group and a butanoic acid moiety. This structure suggests potential interactions with various biological targets, particularly enzymes involved in cellular signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in numerous physiological processes, including inflammation and respiratory functions. Inhibition of PDE activity can lead to increased levels of cyclic AMP (cAMP), potentially offering therapeutic benefits for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

2. Antimicrobial and Anticancer Properties

Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may possess these properties as well. Studies on structurally related compounds have shown significant cytotoxic effects against various cancer cell lines, indicating a potential for further investigation into its anticancer efficacy .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazine Ring : The initial step often includes the synthesis of the pyridazine core through cyclization reactions.
  • Introduction of the Amino Group : This may involve nucleophilic substitution reactions to attach the amino group to the pyridazine.
  • Coupling with Butanoic Acid : The final step generally involves coupling the pyridazine derivative with butanoic acid to yield the target compound.

These methods allow for efficient synthesis while providing opportunities for further modifications to enhance biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, establishing a foundation for understanding the potential effects of this compound:

StudyFocusFindings
Study 1PDE InhibitionDemonstrated significant inhibition of PDE activity, leading to increased cAMP levels in vitro .
Study 2Anticancer ActivityReported cytotoxic effects against multiple cancer cell lines, suggesting potential for therapeutic use .
Study 3Antimicrobial EffectsFound promising antimicrobial activity against various pathogens, indicating broad-spectrum potential .

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